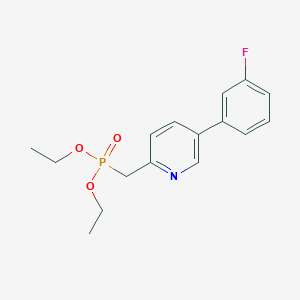
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is an organic compound with the molecular formula C16H19FNO3P . It has a molecular weight of 323.3 . It is also known as DFPM.
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium carbonate in 2-methylpropyl acetate and water at 70 - 80℃ for 3 hours . The reaction mixture is then cooled to 25° C. and filtered to remove the Pd/C catalyst .Molecular Structure Analysis
The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine . The InChI Code is 1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . It has a Log Po/w (iLOGP) of 2.85 .Applications De Recherche Scientifique
Herbicidal Activity
Diethyl phosphonate derivatives have been explored for their herbicidal activities. Xiao, Li, and Shi (2008) synthesized a derivative, diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate, demonstrating potent herbicidal activity against monocotyledonous and dicotyledonous plants, suggesting potential as herbicides (Xiao, Li, & Shi, 2008).
Anticorrosion Properties
Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been studied for their anticorrosion properties. Moumeni et al. (2020) investigated these compounds as corrosion inhibitors for carbon steel in hydrochloric acid, showing promising results (Moumeni et al., 2020).
Biological Properties and Anticancer Activity
Diethyl phosphonates have also been examined for their biological properties. Ivanov et al. (2013) reported the synthesis of diethyl(N-arylaminocarbonyl)methyl phosphonates with low toxicity and the ability to penetrate cells. One compound showed inhibitory effects on M. tuberculosis in vitro (Ivanov et al., 2013). Additionally, Prasad et al. (2013) synthesized diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates, showing potential as anti-breast cancer agents (Prasad et al., 2013).
Plant Growth Regulation
Diethyl phosphonates have been used to develop plant growth regulators. Altug et al. (2018) synthesized thiazolo[3,2-a]pyridin-8-yl-phosphonate derivatives, with one compound significantly enhancing biomass and chlorophyll content in tomato and common bean plants (Altug et al., 2018).
Synthesis and Characterization
The synthesis and structural characterization of diethyl phosphonates are fundamental for their applications. Ouahrouch et al. (2013, 2014) reported the crystal structures of diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, contributing to the understanding of their molecular properties (Ouahrouch et al., 2013) (Ouahrouch et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOPYWOLIYKTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate | |
CAS RN |
380894-77-9 |
Source


|
| Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)
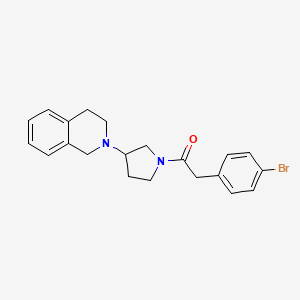
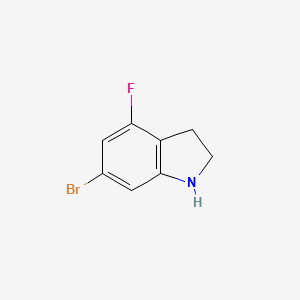
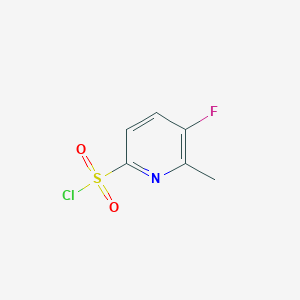
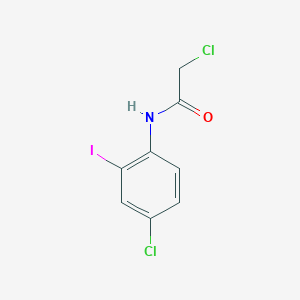
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)
![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)
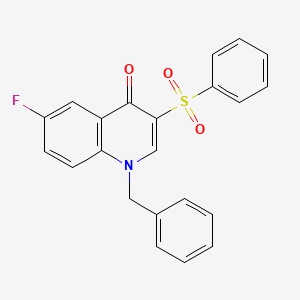
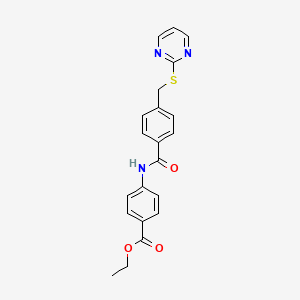
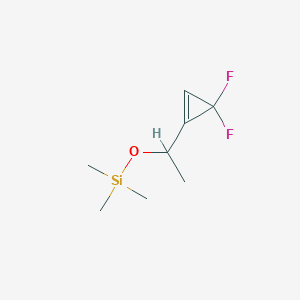
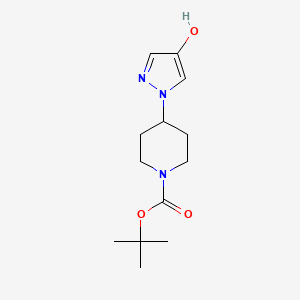
![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2452986.png)